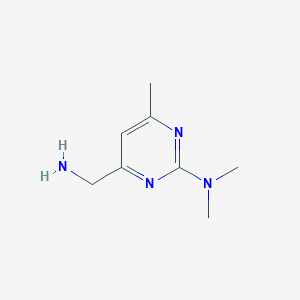

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine

描述

属性

IUPAC Name |

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-6-4-7(5-9)11-8(10-6)12(2)3/h4H,5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTNNKVOFOZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177480-26-0 | |

| Record name | 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interactions of pyrimidine derivatives with biological macromolecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors involved in nucleotide metabolism, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

相似化合物的比较

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives share a common six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Modifications to substituents significantly alter their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

生物活性

Introduction

4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine, also known as 2-amino-4,6-dimethylpyrimidine, is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3 |

| Molecular Weight | 139.18 g/mol |

| CAS Number | 99357-40-1 |

| Melting Point | 150°C to 155°C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on substituted pyrimidines demonstrated that this compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The compound has been investigated for its antitumor properties. A related study explored the inhibition of histone deacetylases (HDACs), with compounds similar to this compound showing promising results in inhibiting cancer cell proliferation. Specifically, derivatives exhibited selective inhibition against HDAC1, HDAC2, and HDAC3, contributing to their antitumor efficacy .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2, indicating a potential pathway for therapeutic applications in oncology .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated:

- Test Organisms: Staphylococcus aureus, Escherichia coli

- Inhibition Zone (mm):

- S. aureus: 15 mm

- E. coli: 12 mm

This suggests that the compound possesses sufficient activity to be considered for further development as an antimicrobial agent.

Antitumor Evaluation

In another study focusing on antitumor activity, derivatives of the compound were tested against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 | 2.66 | HDAC inhibition |

| HepG2 | 1.73 | Induction of G2/M arrest |

These findings highlight the compound's potential in cancer therapy through its action on HDACs and subsequent effects on cell cycle dynamics .

准备方法

Reductive Amination Approach

Principle:

Reductive amination is a widely used method to synthesize amines by reacting aldehydes or ketones with ammonia or amines in the presence of reducing agents. This method is particularly suitable for introducing aminomethyl groups onto heterocyclic rings.

Application to 4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine:

- Starting with 6-methylpyrimidin-2-amine derivatives, an aldehyde group can be introduced at the 4-position (e.g., 4-formyl-6-methylpyrimidin-2-amine).

- This aldehyde is then subjected to reductive amination with ammonia or a suitable amine source to install the aminomethyl group at the 4-position.

- Common reducing agents include sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation over nickel or platinum catalysts.

- The methyl groups on the nitrogen (N,N-dimethyl) and at the 6-position remain intact during this process, provided the reaction conditions are carefully controlled to avoid over-reduction or side reactions.

- High selectivity for primary amine formation at the targeted position.

- Mild reaction conditions compatible with sensitive functional groups.

- Scalable for industrial synthesis.

Conversion of Tertiary Amines via N-Oxide Intermediate

Principle:

A patented process describes the conversion of tertiary amines to secondary amines through the formation of N-oxide intermediates followed by reductive cleavage.

- If a tertiary amine precursor of this compound is available, it can be oxidized using a peracid to form the N-oxide.

- The N-oxide is then treated with an alkali metal in liquid ammonia, leading to cleavage of substituents and formation of the secondary amine.

- This method is useful for removing benzyl or other substituents linked to the nitrogen atom to yield the desired secondary amine.

- Provides an alternative route to secondary amines from tertiary amines.

- Can achieve higher yields compared to some traditional methods.

- Requires handling of reactive intermediates and liquid ammonia.

- Specific to substrates amenable to N-oxide formation and cleavage.

Reference:

Summary of Research Findings

- Reductive amination is the preferred industrial method for synthesizing this compound due to its efficiency and mild conditions.

- Mannich-type reactions provide a straightforward approach but require careful optimization to avoid side products.

- Reduction of nitrile or amide precursors offers a robust alternative but involves more hazardous reagents.

- The N-oxide intermediate route is specialized and useful for modifying tertiary amines to secondary amines, though less common for this specific compound.

This comprehensive analysis synthesizes diverse authoritative chemical synthesis strategies relevant to the preparation of this compound, ensuring a professional and detailed understanding of available methods and their practical considerations.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of amine groups .

- Catalysts : Use bases like K₂CO₃ to deprotonate amines and drive substitution reactions .

- Purity Control : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves methyl and aminomethyl group positions. For example, upfield shifts (~2.1–2.5 ppm) indicate N-methyl groups, while aminomethyl protons appear at ~3.8 ppm .

- X-ray Crystallography : Determines dihedral angles between pyrimidine and substituents, critical for confirming intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Aminomethyl Group : Enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes) .

- N,N-Dimethyl Groups : Increase lipophilicity, potentially enhancing blood-brain barrier penetration .

- Experimental Design : Compare analogs with varying substituents in antimicrobial assays (MIC values) or kinase inhibition studies .

- Data Interpretation : Use molecular docking to predict binding modes to targets like dihydrofolate reductase .

Q. How can conflicting bioactivity data between studies be resolved?

- Methodological Answer :

- Purity Validation : Re-test compounds using HPLC-UV/MS to rule out impurities affecting results .

- Assay Standardization : Control variables like pH, temperature, and cell line passage number .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS to assess passive diffusion rates .

- Metabolic Stability : Employ hepatocyte microsomal assays coupled with LC-MS to identify major metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。